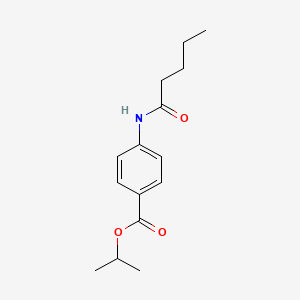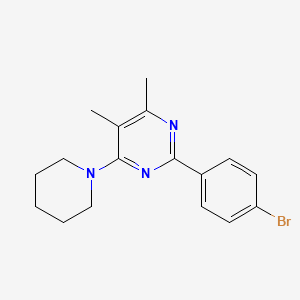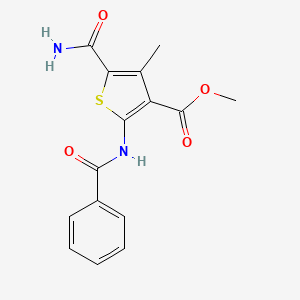
isopropyl 4-(pentanoylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 4-(pentanoylamino)benzoate, also known as IPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis.
Applications De Recherche Scientifique
Isopropyl 4-(pentanoylamino)benzoate has been extensively studied for its potential applications in various fields. In the field of medicine, isopropyl 4-(pentanoylamino)benzoate has been shown to possess anti-inflammatory and analgesic properties. It has also been investigated for its potential use as a drug delivery system due to its ability to penetrate the blood-brain barrier.
In the field of materials science, isopropyl 4-(pentanoylamino)benzoate has been used as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis.
Mécanisme D'action
The mechanism of action of isopropyl 4-(pentanoylamino)benzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
isopropyl 4-(pentanoylamino)benzoate has been shown to possess anti-inflammatory and analgesic properties. It has been demonstrated to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce pain in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using isopropyl 4-(pentanoylamino)benzoate in lab experiments is its high purity. The synthesis method of isopropyl 4-(pentanoylamino)benzoate results in a product that is typically >98% pure. This high purity makes it an ideal reagent for organic synthesis and other laboratory applications.
However, one limitation of using isopropyl 4-(pentanoylamino)benzoate in lab experiments is its cost. isopropyl 4-(pentanoylamino)benzoate is a relatively expensive compound compared to other reagents commonly used in organic synthesis.
Orientations Futures
For research include the development of new synthetic methods for isopropyl 4-(pentanoylamino)benzoate, investigation of its potential use in the development of new materials, and further understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of isopropyl 4-(pentanoylamino)benzoate involves the reaction of benzoic acid with isopropylamine and pentanoyl chloride. The reaction takes place in the presence of a catalyst such as triethylamine and results in the formation of isopropyl 4-(pentanoylamino)benzoate. The purity of isopropyl 4-(pentanoylamino)benzoate is usually determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Propriétés
IUPAC Name |
propan-2-yl 4-(pentanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-5-6-14(17)16-13-9-7-12(8-10-13)15(18)19-11(2)3/h7-11H,4-6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQCTNHGXROILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-(pentanoylamino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-[4-(aminocarbonyl)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5761763.png)

![3-(2-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5761770.png)




![N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide](/img/structure/B5761816.png)
![ethyl 5-(anilinocarbonyl)-2-{[(mesityloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5761821.png)
![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5761826.png)


